Glymidine sodium

Descripción general

Descripción

La glimidina sódica, también conocida como glicodiazina y comercializada bajo el nombre comercial Gondafon, es un fármaco antidiabético sulfonamida. Está estructuralmente relacionado con las sulfonilureas y se informó por primera vez en 1964. La glimidina sódica se introdujo en el uso clínico en Europa a mediados y finales de la década de 1960 . Este compuesto se utiliza para reducir los niveles de glucosa en sangre al aumentar la secreción de insulina del páncreas y mejorar la sensibilidad de los tejidos periféricos a la insulina .

Métodos De Preparación

La síntesis de glimidina sódica implica la reacción de 5-(2-metoxietoxi)pirimidina-2-amina con cloruro de bencensulfonilo. La reacción se lleva a cabo típicamente en presencia de una base como el hidróxido de sodio para neutralizar el ácido clorhídrico formado durante la reacción. El producto se purifica luego mediante recristalización .

Los métodos de producción industrial para la glimidina sódica son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

La glimidina sódica se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La glimidina sódica se puede oxidar para formar sulfóxidos y sulfonas.

Reducción: El compuesto se puede reducir para formar aminas.

Sustitución: La glimidina sódica puede sufrir reacciones de sustitución nucleofílica, donde el grupo sulfonamida es reemplazado por otros nucleófilos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como aminas y alcoholes. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Overview

Glymidine sodium was first synthesized in 1964 and has been utilized in clinical settings since the late 1960s. It functions by enhancing insulin secretion from pancreatic beta cells and increasing peripheral tissue sensitivity to insulin. The compound operates through several mechanisms that contribute to its effectiveness in glycemic control.

Scientific Research Applications

This compound has diverse applications across various fields:

- Chemistry : It serves as a model compound for studying the reactivity of sulfonamides and their derivatives, providing insights into chemical behavior and interactions.

- Biology : The compound is instrumental in investigating insulin secretion mechanisms and glucose metabolism, contributing to a deeper understanding of diabetes pathophysiology.

- Medicine : this compound is studied for its potential use in treating non-insulin-dependent diabetes mellitus, demonstrating efficacy in lowering blood glucose levels.

- Industry : It is utilized in the development of new antidiabetic agents and as a reference standard in quality control laboratories for pharmaceutical products.

Pharmacokinetics

- Bioavailability : Rapidly absorbed after oral administration with high bioavailability.

- Protein Binding : Approximately 90% bound to plasma proteins, affecting distribution.

- Half-Life : The elimination half-life is about 3.8 hours, necessitating multiple daily doses for sustained effect.

Clinical Applications

This compound is primarily indicated for:

- Management of type 2 diabetes mellitus, often used alongside dietary modifications and other antidiabetic medications to optimize glycemic control.

Case Studies and Research Findings

- Efficacy Studies : A cohort study showed significant reductions in HbA1c levels among patients treated with this compound compared to baseline measurements. Patients reported improved glycemic control when combined with lifestyle interventions.

- Safety Profile : Adverse effects were minimal; gastrointestinal disturbances were the most common side effects. Long-term studies indicated that this compound does not significantly increase cardiovascular event risks compared to other antidiabetic agents.

- Comparative Studies : In trials comparing this compound with other sulfonylureas, it demonstrated comparable efficacy in lowering blood glucose levels but had a potentially better safety profile regarding weight gain and hypoglycemia incidence.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Effect on Diabetes |

|---|---|---|

| Insulin secretion | Stimulates pancreatic beta cells | Increases insulin levels |

| Insulin sensitivity | Enhances tissue responsiveness to insulin | Improves glucose uptake |

| Hepatic glucose production | Inhibits gluconeogenesis | Reduces blood glucose |

Mecanismo De Acción

El mecanismo de acción de la glimidina sódica implica la estimulación de la liberación de insulina de las células beta pancreáticas funcionales. La glimidina sódica probablemente se une a los receptores del canal de potasio sensible al ATP en la superficie de las células pancreáticas, reduciendo la conductancia de potasio y provocando la despolarización de la membrana. Esta despolarización estimula la entrada de iones de calcio a través de los canales de calcio sensibles al voltaje, lo que lleva a un aumento en la concentración intracelular de iones de calcio. Los niveles elevados de calcio inducen la secreción de insulina, lo que ayuda a reducir los niveles de glucosa en sangre .

Comparación Con Compuestos Similares

La glimidina sódica está estructuralmente relacionada con otras sulfonilureas, como la tolbutamida, la clorpropamida y la glibenclamida. Estos compuestos comparten un mecanismo de acción similar, pero difieren en su potencia, duración de acción y perfiles de efectos secundarios. Por ejemplo:

Tolbutamida: Tiene una duración de acción más corta en comparación con la glimidina sódica.

Clorpropamida: Tiene una duración de acción más larga y un mayor riesgo de causar hipoglucemia.

Glibenclamida: Es más potente y tiene una duración de acción más larga en comparación con la glimidina sódica.

La glimidina sódica es única en su estructura específica, que incluye un anillo de pirimidina sustituido con un grupo metoxietoxi, contribuyendo a sus propiedades farmacológicas distintivas .

Actividad Biológica

Glymidine sodium, also known as glycodiazine, is a sulfonamide antidiabetic drug that has been utilized in the treatment of type 2 diabetes mellitus (T2DM). Its biological activity primarily involves enhancing insulin secretion and sensitivity, making it an important agent in glycemic control.

This compound operates through several key mechanisms:

- Insulin Secretion : It stimulates the release of insulin from pancreatic beta cells. This is achieved by binding to ATP-sensitive potassium channels on the cell membrane, leading to membrane depolarization and subsequent calcium influx. The rise in intracellular calcium concentration promotes the fusion of insulin granules with the cell membrane, facilitating insulin secretion .

- Increased Insulin Sensitivity : this compound enhances the sensitivity of peripheral tissues to insulin, thereby improving glucose uptake by muscle and adipose tissues. This effect is critical for managing blood glucose levels in diabetic patients .

- Inhibition of Hepatic Glucose Production : The compound also inhibits hepatic lipolysis and reduces glucose formation in the liver, contributing to lower blood glucose levels .

Pharmacokinetics

- Bioavailability : this compound is rapidly and completely absorbed following oral administration, with a high bioavailability rate.

- Protein Binding : Approximately 90% of the drug binds to plasma proteins, which influences its distribution and half-life.

- Half-Life : The elimination half-life is approximately 3.8 hours, necessitating multiple doses throughout the day for sustained effect .

Clinical Applications

This compound is primarily indicated for:

- Management of non-insulin-dependent (type 2) diabetes mellitus.

- It is often used in conjunction with dietary modifications and other antidiabetic medications to optimize glycemic control .

Case Studies and Research Findings

A review of clinical studies illustrates the efficacy and safety profile of this compound:

- Efficacy : In a cohort study involving T2DM patients, this compound demonstrated significant reductions in HbA1c levels compared to baseline measurements. Patients reported improved glycemic control when combined with lifestyle interventions .

- Safety Profile : Adverse effects were minimal, with gastrointestinal disturbances being the most commonly reported side effects. Long-term studies indicate that this compound does not significantly increase the risk of cardiovascular events compared to other antidiabetic agents .

- Comparative Studies : In comparative trials against sulfonylureas, this compound showed comparable efficacy in lowering blood glucose levels but with a potentially better safety profile regarding weight gain and hypoglycemia incidence .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Effect on Diabetes |

|---|---|---|

| Insulin secretion | Stimulates pancreatic beta cells | Increases insulin levels |

| Insulin sensitivity | Enhances tissue responsiveness to insulin | Improves glucose uptake |

| Hepatic glucose production | Inhibits gluconeogenesis | Reduces blood glucose |

Propiedades

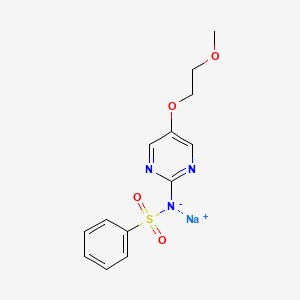

IUPAC Name |

sodium;benzenesulfonyl-[5-(2-methoxyethoxy)pyrimidin-2-yl]azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N3O4S.Na/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12;/h2-6,9-10H,7-8H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQDEHHKOXSIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-20-9 | |

| Record name | Glymidine sodium [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glymidine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYMIDINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPY3C057X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.